Ethoxyquin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

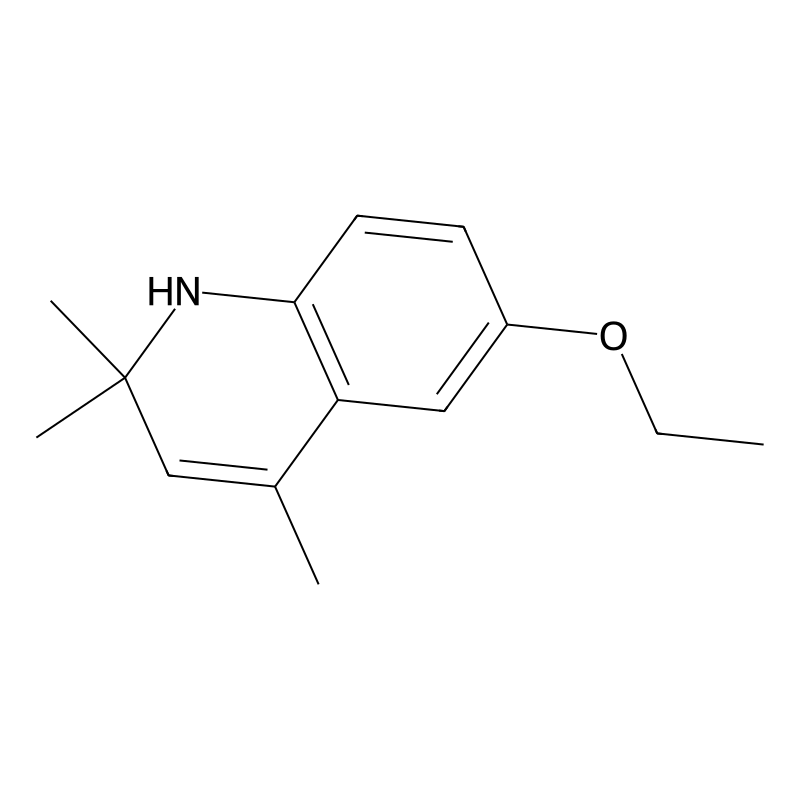

Ethoxyquin, chemically known as 1,2-dihydro-6-ethoxy-2,2,4-trimethylquinoline, is a synthetic antioxidant primarily used in the food industry. It belongs to the class of compounds known as quinolines and is characterized by its ability to prevent oxidative degradation of fats and fat-soluble vitamins, making it valuable in both animal feed and certain food products. Ethoxyquin is particularly effective in preserving carotenoids and vitamins A and E, which are sensitive to oxidation .

This compound appears as a yellow to brown liquid at room temperature and is insoluble in water but soluble in organic solvents such as ethanol and oils . Its molecular formula is with a molecular weight of approximately 217.34 g/mol .

In food and animal feed, ethoxyquin acts as an antioxidant by inhibiting lipid oxidation. It scavenges free radicals formed during oxidation processes, preventing them from damaging fats and oils. This helps maintain the quality and nutritional value of the food or feed.

The safety of ethoxyquin is a subject of ongoing debate. While regulatory bodies like the US Food and Drug Administration (FDA) have approved its use in specific applications, concerns exist regarding its potential toxicity and environmental impact [].

- Toxicity: Studies suggest that ethoxyquin exhibits low acute toxicity in humans and animals []. However, some research indicates potential long-term effects, including neurotoxicity and endocrine disruption. More research is needed to definitively assess these concerns.

- Flammability: Ethoxyquin is not readily flammable [].

- Environmental Impact: Ethoxyquin's persistence in the environment and potential for bioaccumulation raise concerns. The European Food Safety Authority (EFSA) recently reassessed its safety due to these factors.

Primary Use: Preserving Animal Feed

Antioxidant Properties

Ethoxyquin's primary use in animal feed revolves around its ability to prevent lipid peroxidation, a process that damages fats and fat-soluble vitamins (A, E) in feed during storage. This extends the shelf life and nutritional value of animal feed ].

Comparison with Other Antioxidants

While research continues to explore alternative antioxidants for animal feed, ethoxyquin remains highly effective due to its stability and low cost ].

Potential Health Concerns

Toxicity Studies

Some in vitro and in vivo studies have shown potential negative health effects associated with ethoxyquin exposure, including genotoxicity (DNA damage) ].

Dosage and Labeling

These potential health concerns highlight the importance of adhering to recommended dosage levels in animal feed and ensuring proper labeling of products containing ethoxyquin ].

Ethoxyquin exhibits several notable chemical behaviors:

- Oxidative Reactions: In the presence of high oxygen concentrations, ethoxyquin can react with alkylperoxyl radicals to form aminyl radicals, contributing to its antioxidant properties .

- Polymerization: Ethoxyquin tends to polymerize when exposed to light and air, leading to darkening of color. This reaction can be hazardous at elevated temperatures (above 160 °C) due to exothermic processes .

- Solubility: The compound's solubility varies with pH; it can dissolve in both aqueous and oil phases, which enhances its utility in various applications .

Ethoxyquin has been studied for its biological effects, particularly its role as an antioxidant. It is rapidly absorbed in the gastrointestinal tract of laboratory animals with peak blood concentrations observed within one hour after administration. The compound distributes similarly regardless of whether it is administered orally or intravenously .

Ethoxyquin can be synthesized through several methods:

- Condensation Reactions: Typically involves the reaction of 2-methyl-4-(ethoxycarbonyl)aniline with formaldehyde followed by cyclization.

- Hydrogenation Processes: Reduction of corresponding quinoline derivatives under hydrogen gas conditions.

- Alkylation Techniques: Involves alkylating quinoline derivatives using ethyl iodide or similar reagents .

These synthetic routes allow for the production of ethoxyquin in various purities suitable for industrial applications.

Ethoxyquin has diverse applications:

- Food Preservation: Used extensively in animal feeds to prevent rancidity and maintain nutritional quality by protecting fats and fat-soluble vitamins from oxidative damage .

- Agricultural Use: Initially registered as a pesticide for controlling scald on pears during post-harvest processing .

- Spice Preservation: Employed in some spices to prevent color loss due to oxidation of natural carotenoid pigments .

Despite its benefits, regulatory scrutiny has limited its use in certain regions due to health concerns.

Research into the interactions of ethoxyquin reveals:

- Metabolic Pathways: Ethoxyquin undergoes various metabolic transformations in animals, leading to metabolites that may differ across species. Key metabolites include hydroxylated and conjugated forms that are excreted primarily via urine .

- Potential Toxicity: Some studies have indicated possible genotoxicity associated with certain metabolites of ethoxyquin, raising concerns about long-term exposure effects .

Further investigation is needed to fully understand these interactions and their implications for human and animal health.

Ethoxyquin shares structural similarities with several other compounds known for their antioxidant properties. Here are some notable comparisons:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Butylated Hydroxyanisole | Phenolic structure with butyl groups | Commonly used as a food preservative |

| Butylated Hydroxytoluene | Aromatic structure with butyl groups | Widely used in food products; potential carcinogen |

| Propyl Gallate | Gallate ester structure | Effective antioxidant but less soluble than ethoxyquin |

| Tert-Butylhydroquinone | Hydroquinone derivative with tert-butyl group | Stronger antioxidant but limited solubility |

Ethoxyquin's unique ability to dissolve in both aqueous and oil phases distinguishes it from these compounds, enhancing its versatility in various applications .

Synthesis and Early Innovations

Ethoxyquin was first synthesized in 1921 by German chemist Emil Knoevenagel through the condensation of p-phenetidine (4-ethoxyaniline) with acetone or its analogs. This reaction, catalyzed by acids such as p-toluenesulfonic acid or iodine, yielded a light yellow liquid prone to polymerization upon exposure to light or air. Early applications focused on its antioxidant potential, but commercial utilization remained limited until the mid-20th century.

In the 1950s, Monsanto Chemical Company refined ethoxyquin’s synthesis and rebranded it as Santoquin®, marketing it as a rubber stabilizer to prevent oxidative degradation in synthetic polymers. By 1965, ethoxyquin gained regulatory approval as a pesticide in the United States, specifically for post-harvest treatment of pears to inhibit superficial scald—a browning disorder caused by oxidation of α-farnesene.

Transition to Agricultural and Feed Additives

The 1960s marked a pivotal shift as ethoxyquin’s application expanded into agriculture. Researchers recognized its efficacy in preserving carotenoids, xanthophylls, and fat-soluble vitamins (A and E) in animal feed, which are critical for livestock and poultry health. The U.S. Food and Drug Administration (FDA) sanctioned its use in pet food and fishmeal, where lipid peroxidation posed significant spoilage risks. By the 1980s, ethoxyquin became integral to aquaculture, particularly in salmon farming, where it prevented rancidity in fishmeal during maritime transport.

Purity

Physical Description

Yellow liquid; [Merck Index] Light yellow to dark brown viscous liquid with an odor like mercaptans; Darkened by light and air; [CAMEO] Formulated as an emulsifiable concentrate and an impregnated wrap; [Reference #2] Dark brown liquid; [Aldrich MSDS]

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

123-125 °C AT 2 MM HG

Flash Point

Heavy Atom Count

Vapor Density

7.48 (AIR= 1)

Density

1.029-1.031 AT 25 °C/25 °C

Decomposition

Appearance

Melting Point

Approximately 0 °C

Storage

UNII

Related CAS

GHS Hazard Statements

Therapeutic Uses

(VET): SANTOQUIN HAS BEEN SUCCESSFULLY USED WITH VITAMIN E IN TREATMENT OF WHITE MUSCLE DISEASE IN LAMBS.

Vitamin E and also several synthetic antioxidants, such as ... ethoxyquin, have modified tumor induction by certain carcinogens in a number of target organs. However, inhibition was achieved at high doses at which induction of biotransformation enzymes also occurs with the synthetics and, therefore, inhibition may not be due solely to antioxidant effects.

Vapor Pressure

0.000132 [mmHg]

Pictograms

Irritant

Other CAS

63301-91-7

Absorption Distribution and Excretion

(14)C-ETHOXYQUIN WAS DISTRIBUTED THROUGHOUT MOST TISSUES & BLOOD AT 0.5 HR AFTER ADMIN TO RATS. HIGHEST RADIOACTIVITY THROUGHOUT EXPERIMENT WAS OBSERVED IN LIVER, KIDNEY, GI TRACT & ADIPOSE TISSUE. THERE WAS NO ACTIVITY IN CNS. OF DOSE INGESTED BY RAT 2.2 & 0.2% WERE FOUND IN LIVER AT 0.5 HR & 6 DAYS RESPECTIVELY FOLLOWING DOSE. HEPATIC PEAK IN RADIOACTIVITY WAS MEASURED AT 8 HR; & AFTER 6 DAYS 7.5% OF THIS LEVEL WAS STILL PRESENT IN LIVER. 6 DAYS AFTER ADMIN TO RATS RESIDUES OF ETHOXYQUIN & METABOLITES WERE PRESENT IN KIDNEY CORTEX, INTESTINES, LUNG, VARIOUS ADIPOSE TISSUES & BLOOD.

The compound is readily absorbed, metabolized, and excreted in urine and feces.

Ethoxyquin residue levels in the mouse tissue were determined by the HPLC-fluorometric detection method. Mice were given powdered feed containing 0, 0.125, and 0.5% ethoxyquin hydrochloric acid and the ethoxyquin residue levels in liver kidney, lung, and brain tissues were determined after 2, 4, 6, 10, and 14 wk (4 mice/group). The tissue samples were homogenized in 10 volumes (w/v) of acetonitrile-water (7:3 v/v) centrifuged and the supernatants were stored in a freezer for 2-3 hr or until the two layers separated; then the clear upper layers were analyzed. The mean ethoxyquin residue levels in the tissue ranged 0.84-4.58 ug ethoxyquin/g liver and 0.11-0.92 ug ethoxyquin/g brain. The relative weight of the liver (5.21-7.07% body weight) and the hepatic glutathione level (5.99-7.83 uM GSH/g tissue) of mice that received ethoxyquin were significantly higher than those of the controls (4.67-5.05% body weight and 4.30-5.78 uM GSH/g tissue, respectively). The mean hepatic mitochondrial glutathione levels of the higher ethoxyquin feeding group following dietary administration of ethoxyquin for 14 wk, was approximately twofold (1.68 nM GSH/mg protein) of both the control and the lower ethoxyquin feeding groups (0.83 and 0.74 nM GSH/mg protein, respectively.

Metabolism Metabolites

An avg of 28 & 36% of dose of radioactivity was recovered in bile in 12 & 24 hr respectively following intragastric admin of (14)C-ethoxyquin to bile duct cannulated rats. Biliary radioactive substances included, in addn to unchanged ethoxyquin...8-hydroxyethoxyquin; hydroxylated 8-hydroxyethoxyquin; 6-ethoxy-2,2,4-trimethylquinolone; hydroxylated 6-ethoxy-2,2,4-trimethyl-8-quinolone; 6-ethoxy-2,4-dimethylquinoline; and 2,2,4-trimethyl-6-quinolone.

Wikipedia

Use Classification

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

General Manufacturing Information

Quinoline, 6-ethoxy-1,2-dihydro-2,2,4-trimethyl-, homopolymer: INACTIVE

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).

2,4-DIMETHYL-6-ETHOXYQUINOLINE, A REACTION PRODUCT OF ETHOXYQUIN, OCCURS IN COMMERCIAL FEEDS & COULD INTERFERE IN ANALYSIS OF MIXED COMMERCIAL FEEDS FOR AFLATOXIN.

THE USE OF ETHOXYQUIN AS FEED ADDITIVE MAY AGGRAVATE POTENTIAL MYCOTOXIN HAZARDS IN CONTAMINATED FEEDSTUFFS BY ALTERING THE TYPE & QUANTITY OF AFLATOXIN PRODUCED.

/ Stop Scald /trade name / discontinued

Analytic Laboratory Methods

ETHOXYQUIN WAS DETECTED IN APPLE EXTRACTS BY HIGH-PERFORMANCE LIQ CHROMATOGRAPHY ON A SPHERISORB 10 ODS COLUMN USING 20:80 WATER-METHANOL AS MOBILE PHASE & A FLUORIMETRIC DETECTOR. ETHOXYQUIN RECOVERY FROM SAMPLES SPIKED WITH 0.1-1.0 MG ETHOXYQUIN/KG RANGED FROM 97.6-98.8% & DETECTION LIMIT WAS APPROX 0.05 MG/KG.

A RAPID & SIMPLE METHOD WAS DEVELOPED FOR THE NONDESTRUCTIVE DISTINCTION BETWEEN AFLATOXIN B1 & ETHOXYQUIN. THEY EXHIBIT SIMILAR RF VALUES IN CERTAIN SOLVENT SYSTEMS & PRODUCE SIMILAR BLUISH FLUORESCENCE UNDER LONG UV (366 NM) RADIATION. THE METHOD INVOLVES THE IN SITU GENERATION OF FLUORESCENCE SPECTRA OF THE RESPECTIVE TLC SPOTS. SINCE IT IS NONDESTRUCTIVE, THE METHOD AFFORDS ANCILLARY STUDY OF THE SEPARATED AFLATOXINS.

Ethoxyquin extracted from paprika & chromatographed on a Dupont Zorbax ODS column with ammonium acetate/acetonitrile as mobile phase is quantitated using an ultraviolet spectrophotometer with detector set at 254 nm.

Interactions

SINGLE ORAL DOSE OF ETHOXYQUIN (200 MG/KG) TO RATS INHIBITED HEPATIC MICROSOMAL HYDROXYLATION OF THIABENDAZOLE, ANILINE & BIPHENYL BY 65, 40 & 40% IN VITRO AT 1 HR AFTER DOSAGE. ORAL ETHOXYQUIN (400 MG/KG) DELAYED ABSORPTION OF & DECR PLASMA CONCN OF THIABENDAZOLE.

The effects of dietary administration of ethoxyquin on aflatoxin B1 metabolism, DNA adduct formation and removal and hepatic tumorigenesis were examined in male Fischer rats. Rats were fed a semipurified diet containing 0.4% ethoxyquin for 1 wk, gavaged with 250 ug of aflatoxin B1 per kg 5 times a wk during the next 2 wk, and finally restored to the control diet 1 wk after cessation of dosing. At 4 mo, focal areas of hepatocellular alteration were identified and quantitated by staining sections of liver for gamma-glutamyl transpeptidase. Treatment with ethoxyquin reduced by greater than 95% both area and volume of liver occupied by gamma-glutamyl transpeptidase-positive foci. Utilizing the same multiple dosing protocol, patterns of covalent modifications of DNA by aflatoxin B1 were determined. Ethoxyquin produced a dramatic reduction in the binding of aflatoxin B1 to hepatic DNA: 18-fold initially and 3-fold at the end of the dosing period. Although binding was detectable at 3 and 4 mo postdosing, no effect of ethoxyquin was observed, suggesting that these persistent adducts are not of primary relevance to aflatoxin B1 carcinogenesis. Analysis of nucleic acid bases by high-performance liquid chromatography revealed no qualitative differences in adduct species between treatment groups. The inhibitory effect of ethoxyquin on aflatoxin B1 binding to DNA and tumorigenesis appears related to induction of detoxication enzymes. Rats fed 0.4% ethoxyquin for 7 days showed a 5-fold increase in hepatic cytosolic glutathione S-transferase (GST)-specific activities. Multiple molecular forms of glutathione S-transferase were induced, and concomitant elevations in messenger RNA levels coding for the synthesis of glutathione S-transferase subunits were observed. Correspondingly, billary elimination of aflatoxin B1-glutathione conjugate was increased 4.5-fold in animals on the ethoxyquin diet during the first 2 hr following oral administration of 250 micrograms of aflatoxin B1 per kg. Thus, induction by ethoxyquin of enzymes important to aflatoxin B1 detoxication, such as glutathione S-transferase can lead to enhanced carcinogen elimination, as well as reductions of aflatoxin B1-DNA adduct formation and subsequent expression of preneoplastic lesions, and, ultimately, neoplasia.

Stability Shelf Life

Dates

Identification of ethoxyquin and its transformation products in salmon after controlled dietary exposure via fish feed

Sylvain Merel, Jorge Regueiro, Marc H G Berntssen, Rita Hannisdal, Robin Ørnsrud, Noelia NegreiraPMID: 30955610 DOI: 10.1016/j.foodchem.2019.03.054

Abstract

Ethoxyquin (EQ) is an additive present in fish feed and its fate in fish should be carefully characterized due to food safety concerns regarding this compound. Therefore, the objective of this work was to identify the transformation products (TPs) of EQ in Atlantic salmon. Salmon in independent tanks were given feed containing ethoxyquin concentrations of 0.5 mg/kg, 119 mg/kg or 1173 mg/kg for 90 days. After the feeding trial, salmon fillets were extracted in acetonitrile and analyzed by liquid chromatography with traveling-wave ion mobility spectrometry coupled to high resolution mass spectrometry (UHPLC-TWIMS-QTOFMS). EQ was transferred from the feed to salmon fillets and 23 TPs were characterized, resulting from dimerization, oxygenation, cleavage, cleavage combined with oxygenation, cleavage combined with conjugation, and other uncategorized alterations. Moreover, EQ and some TPs were also detected in commercial salmon randomly sampled from different Norwegian fish farms. This study confirmed that the dimer 1,8'-EQDM was the main TP of EQ and, together with previous research, brought the overall number of characterized TPs to a total of 47.Development of a human biomonitoring method for assessing the exposure to ethoxyquin in the general population

Markus Stoeckelhuber, Max Scherer, Franz Bracher, Oliver Peschel, Edgar Leibold, Gerhard Scherer, Nikola PluymPMID: 32840639 DOI: 10.1007/s00204-020-02871-7

Abstract

Ethoxyquin (EQ) is commonly used as an antioxidant in animal feeds. Although EQ is not permitted for usage in food products for humans within the EU, residues of EQ and its transformation products could be determined in food of animal origin. Despite its widespread use and concerns on its toxicological profile, no information about the systemic exposure to EQ in the general population is available. Hence, we developed a human biomonitoring (HBM) method for EQ. Our approach included a metabolism study with five subjects, who were administered an oral dose of 0.005 mg EQ/kg body weight. Unchanged EQ and the major metabolite 2,2,4-trimethyl-6(2H)-quinolinone (EQI) were identified as urinary excretion products of EQ. While small amounts of EQ could be determined in high concentrated samples from the metabolism study only, 28.5% of the orally applied EQ dose could be recovered as EQI. Toxicokinetic parameters were determined for EQI, the potential biomarker of exposure. In addition, an analytical method for EQI (LOQ = 0.03 µg/L) in urine based on UHPLC-MS/MS comprising enzymatic glucuronide hydrolysis and salt-assisted liquid-liquid extraction was developed, validated and applied to 53 urine samples from the general population. EQI could be quantified in 11 (21%) of the samples in levels up to 1.7 µg/L urine, proving the suitability of the developed method for the intended purpose.Ethoxyquin: a feed additive that poses a risk for aquatic life

Sophia Egloff, Constanze PietschPMID: 30324913 DOI: 10.3354/dao03279

Abstract

Ethoxyquin (EQ) is an antioxidant that has, to date, been commonly used in feed production. Reports on the detrimental effects of this substance on vertebrates are growing, but effects in aquatic systems have rarely been described. Therefore, the present study was conducted using serial concentrations of EQ ranging from 0.03 to 16.5 mg l-1 to determine effects on 3 types of aquatic organisms. In zebrafish, 5 mg l-1 EQ caused mortality (25%) and a further 62.5% of the embryos showed yolk sac edema as well as deformed bodies or missing eyes. Furthermore, all the investigated EQ concentrations decreased the heart rate of the embryos. The lowest observed effect level was 0.31 mg l-1. In addition to zebrafish, the study also used water fleas Daphnia magna and green algae (Scenedesmus obliquus and Chlorella vulgaris). These treatments revealed that daphnids are also sensitive to EQ, exhibiting detrimental effects with a half-maximal effective concentration (EC50) of 2.65 mg l-1 after 48 h of exposure. The algae appeared to be at least 2 times less sensitive to EQ than fish embryos or daphnids. The results were used to calculate the risk for aquatic life resulting in a maximum tolerable level of 1 µg l-1 for fish embryos and daphnids, with a safety factor of 300. According to current knowledge, this does not exceed environmental concentrations of this substance. However, this study raises further concern about the (until recently) legal maximum tolerable EQ levels in fish feeding and the rather slow pace at which authorization to use EQ as a feed additive for diverse animals in Europe is being suspended.Tolerance and dose-response assessment of subchronic dietary ethoxyquin exposure in Atlantic salmon (Salmo salar L.)

Annette Bernhard, Josef D Rasinger, Monica B Betancor, Maria José Caballero, Marc H G Berntssen, Anne-Katrine Lundebye, Robin ØrnsrudPMID: 30682099 DOI: 10.1371/journal.pone.0211128

Abstract

Ethoxyquin (EQ; 6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) has been used as an antioxidant in feed components for pets, livestock and aquaculture. However, possible risks of EQ used in aquafeed for fish health have not yet been characterized. The present study investigated the toxicity and dose-response of subchronic dietary EQ exposure at doses ranging from 41 to 9666 mg EQ/kg feed in Atlantic salmon (Salmo salar L.). Feed at concentrations higher than 1173 mg EQ/kg were rejected by the fish, resulting in reduced feed intake and growth performance. No mortality was observed in fish exposed to any of the doses. A multi-omic screening of metabolome and proteome in salmon liver indicated an effect of dietary EQ on bioenergetics pathways and hepatic redox homeostasis in fish fed concentrations above 119 mg EQ/kg feed. Increased energy expenditure associated with an upregulation of hepatic fatty acid β-oxidation and induction and carbohydrate catabolic pathways resulted in a dose-dependent depletion of intracytoplasmic lipid vacuoles in liver histological sections, decreasing whole body lipid levels and altered purine/pyrimidine metabolism. Increased GSH and TBARS in the liver indicated a state of oxidative stress, which was associated with activation of the NRF2-mediated oxidative stress response and glutathione-mediated detoxification processes. However, no oxidative DNA damage was observed. As manifestation of altered energy metabolism, the depletion of liver intracytoplasmic lipid vacuoles was considered the critical endpoint for benchmark dose assessment, and a BMDL10 of 243 mg EQ/kg feed was derived as a safe upper limit of EQ exposure in Atlantic salmon.The effects of ethoxyquin and Angelica sinensis extracts on lipid oxidation in fish feeds and growth, digestive and absorptive capacities and antioxidant status in juvenile red carp (Cyprinus carpio var. xingguonensis): a comparative study

HuaTao Li, SiYi Tang, WenHao Du, Jun Jiang, PeiYuan Peng, Ping Yuan, YiHong Liao, Jiao Long, SiShun ZhouPMID: 29980882 DOI: 10.1007/s10695-018-0533-x

Abstract

Firstly, a linoleic and linolenic acid emulsion and fish feeds were incubated with graded levels of ethoxyquin (EQ) and petroleum ether extract, ethyl acetate extract (EAE), ethanol extract and aqueous extract of Angelica sinensis. The results showed that EQ and extracts of Angelica sinensis (EAs) inhibited lipid oxidation in material above. Of all of the examined EAs, EAE showed the strongest protective effects against the lipid oxidation. Moreover, EAE at high concentrations showed a stronger inhibitory effect on lipid oxidation than that of EQ. Next, 7 experimental diets that respectively supplemented 0.0, 0.2, 0.8 and 3.2 g kgof EQ and EAE were fed to 280 juvenile red carp (Cyprinus carpio var. xingguonensis) with seven treatment groups for 30 days. The results indicated that dietary EAE improved growth performance in carp. Moreover, dietary EAE increased the activities of trypsin, lipase, alpha-amylase, alkaline phosphatase, glutamate-oxaloacetate transaminase and glutamate-pyruvate transaminase (GPT) and decreased plasma ammonia content in carp. Meanwhile, dietary EAE reduced the levels of malondialdehyde and raised the activities of anti-superoxide anion, anti-hydroxyl radical, superoxide dismutase, catalase, glutathione peroxidase and glutathione reductase and the content of reduced glutathione in the hepatopancreas and intestine of carp. However, with the exception of GPT, dietary EQ got the opposite results to dietary EAE in carp. These results revealed that dietary EAE improved the digestive, absorptive and antioxidant capacities in fish. However, dietary EQ inhibited the digestive, absorptive and antioxidant capacities in fish. So, EAE could be used as a natural antioxidant for replacing EQ in fish feeds.

Analysis of ethoxyquin residues in animal feed using QuEChERS and gas chromatography tandem mass spectrometry and its results from Catalonian production 2018-2019

Laia Sanchez Costa, Judit Pujol Boira, Miriam Aragó Iglesias, Pilar Rodríguez Martínez, Mireia Medina SalaPMID: 32760978 DOI: 10.1039/d0ay01119c

Abstract

Ethoxyquin (EQ) is a quinolone commonly used as an antioxidant additive and a fungicide. However, Regulation (EU) 2017/962 suspended its authorisation as a feed additive for all animal species and categories. The aim of this study is thus to ensure compliance with this regulation by developing a method of analysing EQ in animal feed. For analysis, EQ was extracted from animal feed by using a modified QuEChERS protocol that used an ascorbic acid buffer to minimise its degradation. The extracts were analysed by gas chromatography coupled to triple quadrupole mass spectrometry (GC-QQQ), obtaining two chromatographic peaks corresponding to EQ and its transformation products. A study of these peaks was subsequently carried out using different standards, evincing that EQ had indeed been converted into several different transformation products. Quantification required the sum of the areas of the different peaks. The method was validated according to European Commission guidelines, namely SANTE/12682/2019. The obtainment of pesticide-free samples for carrying out the validation process was a critical achievement, as EQ residues were detected in 90% of the analysed samples. This was made possible by manufacturing 20 different feed samples from a mixture of several cereals used in animal feed in the laboratory. Method validation yielded excellent results in terms of accuracy (recoveries 70-120%), precision (RSD < 20%) and linearity (r≥ 0.99) at the studied levels, as well as excellent sensitivity and selectivity (retention time ±0.1 min; ratio < 30%) to the LoQ. Over the course of 2018 and 2019, 70 samples of various feed matrices from agricultural production in Catalonia were analysed, garnering positive results 43% of the time.

The food preservative ethoxyquin impairs zebrafish development, behavior and alters gene expression profile

Ajay Pradhan, Ceyhun Bereketoglu, Léa Martin, Justine Duhagon, Per-Erik OlssonPMID: 31676350 DOI: 10.1016/j.fct.2019.110926

Abstract

In the present study, we investigated the detrimental effects of ethoxyquin (EQ) on zebrafish embryonic development using different endpoints including lethality, malformations, locomotion and gene expression. EQ is primarily used as a preservative in animal feed and it has been shown to have negative impacts on different laboratory animals. However, studies on the adverse effects of EQ in aquatic animals are still limited. In this study, zebrafish eggs were exposed to different concentrations of EQ ranging from 1 to 100 μM for six days. In the 100 μM treated groups 95 and 100% mortality was observed at 24 and 48 h, respectively. Delayed development, decreased pigmentation and pericardial edema were observed in larvae. Behavioral analysis of larvae demonstrated a distinct locomotive pattern in response to EQ both in light and dark indicating a possible developmental neurotoxicity and deficits in locomotion. The expression levels of genes involved in several physiological pathways including stress response, cell cycle and DNA damage were altered by EQ. Our results demonstrate that EQ could cause developmental and physiological toxicity to aquatic organisms. Hence, its toxic effect should be further analyzed and its use and levels in the environment must be monitored carefully.Modelling of the feed-to-fillet transfer of ethoxyquin and one of its main metabolites, ethoxyquin dimer, to the fillet of farmed Atlantic salmon (

M H G Berntssen, R Hoogenveen, A Bernhard, A-K Lundebye, R Ørnsrud, M J ZeilmakerPMID: 31063084 DOI: 10.1080/19440049.2019.1605208

Abstract

Ethoxyquin (EQ) is an antioxidant supplemented to feed ingredients, mainly fish meal, which is currently under re-evaluation for use in the food production chain. EQ is partly metabolized into several metabolites of which the ethoxyquin dimer (EQDM) accumulates most in the farmed fish fillet. In this study, the feed-to-fillet transfer of dietary EQ and EQDM in Atlantic salmon fillet was investigated, and a physiologically based pharmacokinetic (PBPK-) two-compartmental model was developed, based on experimental determined EQ and EQDM uptake, metabolism, and elimination kinetics. The model was verified with an external data-set and used to simulate the long term (>1.5 years) EQ and EQDM feed-to fillet transfer in Atlantic salmon under realistic farming conditions such as the seasonal fluctuations in feed intake, growth, and fillet fat deposition. The model predictions showed that initial EQDM levels in juvenile fish are the driving factor in final levels found in food-producing animals, while for EQ the levels in feed, and seasonal variations were the driving factor for food EQ levels.Determination of the Synthetic Antioxidant Ethoxyquin and Its Metabolites in Fish and Fishery Products Using Liquid Chromatography-Fluorescence Detection and Stable-Isotope Dilution Analysis-Liquid Chromatography-Tandem Mass Spectrometry

Andreas Kranawetvogl, Paul W ElsinghorstPMID: 31094514 DOI: 10.1021/acs.jafc.9b01508